2-Bromo-4-chloro-3-fluorobenzonitrile
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Overview
Description
2-Bromo-4-chloro-3-fluorobenzonitrile is an organic compound with the molecular formula C7H2BrClFN. It is a halogenated benzonitrile derivative, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring along with a nitrile group. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-3-fluorobenzonitrile typically involves multi-step reactions. One common method includes the bromination of 4-chloro-3-fluorobenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane . The reaction is usually carried out at low temperatures to control the reactivity and selectivity of the bromination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-3-fluorobenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The halogen atoms (bromine, chlorine, and fluorine) can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The bromine atom can undergo palladium-catalyzed coupling reactions, such as Suzuki or Heck coupling.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed in solvents such as toluene or dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Bromo-4-chloro-3-fluorobenzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-3-fluorobenzonitrile depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-3-fluorobenzonitrile
- 2-Bromo-4-fluorobenzonitrile
- 4-Bromo-2-fluorobenzonitrile
- 3-Fluoro-4-iodobenzonitrile
Uniqueness
2-Bromo-4-chloro-3-fluorobenzonitrile is unique due to the specific arrangement of halogen atoms and the nitrile group on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes .
Properties
Molecular Formula |
C7H2BrClFN |
---|---|
Molecular Weight |
234.45 g/mol |
IUPAC Name |
2-bromo-4-chloro-3-fluorobenzonitrile |
InChI |
InChI=1S/C7H2BrClFN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H |
InChI Key |
RZFIPXFHCDUXHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Br)F)Cl |
Origin of Product |
United States |
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